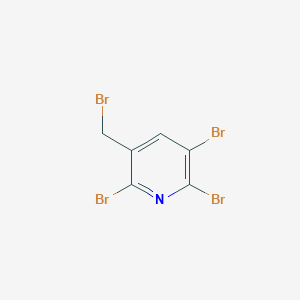

2,3,6-Tribromo-5-(bromomethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-tribromo-5-(bromomethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br4N/c7-2-3-1-4(8)6(10)11-5(3)9/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNOIORYTDEBBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Br)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,6 Tribromo 5 Bromomethyl Pyridine and Its Precursors

Direct Bromination Strategies for Pyridine (B92270) Ring Functionalization

Direct bromination of the pyridine ring is a key step in accessing polybrominated pyridines. This can be achieved through electrophilic substitution or, in the case of alkyl-substituted pyridines, radical bromination of the side chain.

Electrophilic Bromination Approaches

The pyridine ring is inherently electron-deficient, making it significantly less reactive towards electrophilic aromatic substitution compared to benzene. This deactivation means that direct bromination requires harsh reaction conditions, such as high temperatures and the presence of a strong Lewis acid or oleum, and often results in low yields and mixtures of products. The reaction typically favors substitution at the 3- and 5-positions.

To overcome this low reactivity, the pyridine ring can be activated by conversion to its N-oxide. The N-oxide group increases the electron density of the ring, particularly at the 2- and 4-positions, facilitating electrophilic substitution under milder conditions. Following bromination, the N-oxide can be removed by deoxygenation to yield the desired brominated pyridine.

Radical Bromination of Alkylpyridine Moieties

The introduction of a bromine atom onto a methyl group attached to the pyridine ring is typically achieved through a radical bromination reaction. daneshyari.com N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions (light). daneshyari.comyoutube.com This method, known as the Wohl-Ziegler reaction, selectively brominates the allylic or benzylic position, which in the case of picolines, is the methyl group. daneshyari.com The reaction is favored in non-polar solvents such as carbon tetrachloride. daneshyari.com

It is noteworthy that the success of radical bromination of the methyl group can be influenced by the substitution pattern on the pyridine ring. For instance, attempts to brominate the methyl group of 3-methylpyridine (B133936) using NBS under radical conditions have been reported to be unsuccessful, leading instead to bromination on the pyridine ring. daneshyari.com

Regioselective Control in Polybromination Reactions

Achieving specific patterns of polybromination on the pyridine ring requires careful control of reaction conditions and the strategic use of directing groups. The inherent electronic properties of the pyridine ring direct electrophiles to the C-3 and C-5 positions. However, the presence of activating groups (e.g., amino, hydroxyl) or deactivating groups (e.g., nitro, halogens) can significantly alter the regiochemical outcome of bromination.

For the synthesis of a tribrominated pyridine such as 2,3,6-tribromo-5-methylpyridine, a plausible precursor to the target molecule, a multi-step approach is generally necessary. Direct exhaustive bromination of 3-picoline (3-methylpyridine) is challenging and may lead to a mixture of isomers. A more controlled approach would involve the introduction of bromine atoms in a stepwise manner, often utilizing precursor molecules where directing groups guide the regioselectivity of halogenation.

Convergent Synthesis from Substituted Pyridines

Convergent synthetic strategies, where pre-functionalized pyridine rings are further elaborated, offer a more controlled route to complex molecules like 2,3,6-Tribromo-5-(bromomethyl)pyridine.

Introduction of Bromine Atoms via Halogenation of Precursors

A common and effective method for the regioselective introduction of bromine atoms onto a pyridine ring is the Sandmeyer reaction. This involves the diazotization of an aminopyridine precursor with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrobromic acid), followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst. This method allows for the precise placement of a bromine atom at the position formerly occupied by the amino group.

For example, the synthesis of 2,5-dibromo-3-methylpyridine (B189406) can be achieved from 2-amino-3-methylpyridine. The starting material is first brominated at the 5-position, taking advantage of the activating and directing effect of the amino group, to yield 2-amino-5-bromo-3-methylpyridine. Subsequent diazotization in the presence of hydrobromic acid and cuprous bromide replaces the amino group with a bromine atom to give the desired dibrominated product. google.com Similarly, 2,3-dibromo-5-methylpyridine (B1296319) can be synthesized from 2-amino-3-bromo-5-methylpyridine. researchgate.net

A plausible synthetic route to the key intermediate, 2,3,6-tribromo-5-methylpyridine, could start from 5-methyl-2-aminopyridine. This precursor could undergo bromination to introduce bromine atoms at the 3- and potentially 6-positions, followed by a Sandmeyer reaction to replace the 2-amino group with a bromine atom.

Functionalization of Methyl-Substituted Pyridines to Bromomethyl Derivatives

The final step in the synthesis of this compound involves the bromination of the methyl group of the tribrominated picoline precursor, 2,3,6-tribromo-5-methylpyridine. This transformation is accomplished via a radical bromination reaction, as described in section 2.1.2.

The polybrominated methylpyridine is treated with N-bromosuccinimide (NBS) and a radical initiator in a suitable non-polar solvent under reflux or irradiation. This selectively introduces a bromine atom onto the methyl group, yielding the final target compound. The presence of multiple bromine atoms on the pyridine ring can influence the reactivity of the methyl group, but the radical conditions are generally effective for this type of benzylic bromination.

Interactive Data Tables

Table 1: Synthesis of Brominated Methylpyridine Precursors

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Amino-3-methylpyridine | 1. Acetic anhydride, reflux2. Br₂, 50-60°C3. NaOH | 2-Amino-5-bromo-3-methylpyridine | - | google.com |

| 2-Amino-5-bromo-3-methylpyridine | HBr, CuBr, NaNO₂, -5 to 10°C | 2,5-Dibromo-3-methylpyridine | 64-67% | google.com |

| 2-Amino-3-bromo-5-methylpyridine | 1. HBr, Br₂, 2-5°C2. NaNO₂, <5°C3. NaOH | 2,3-Dibromo-5-methylpyridine | 97% | researchgate.net |

| 4-Methyl-3-nitropyridine | 1. H₂, Pd/C2. HBr, Br₂, NaNO₂, -10 to 0°C | 3-Bromo-4-methylpyridine | - | google.com |

Table 2: Proposed Final Synthetic Step

| Starting Material | Reagents and Conditions | Product |

| 2,3,6-Tribromo-5-methylpyridine | N-Bromosuccinimide (NBS), AIBN or BPO, CCl₄, reflux | This compound |

Stepwise Assembly of the this compound Core

A plausible stepwise assembly of the this compound core can be conceptualized through a multi-step sequence starting from a readily available picoline derivative. This approach involves the sequential introduction of bromine atoms onto the pyridine ring, followed by the functionalization of the methyl group.

A potential synthetic pathway could commence with an aminopicoline, for instance, 2-amino-5-methylpyridine. The amino group in this precursor is a versatile functional handle that can direct the regioselectivity of electrophilic aromatic substitution and can later be converted into a bromine atom. google.comnumberanalytics.com

The initial step would involve the electrophilic bromination of the pyridine ring. The directing effects of the amino and methyl groups would influence the position of the incoming bromine atoms. To achieve the desired 2,3,6-tribromo substitution pattern, a series of bromination and potentially protection-deprotection steps might be necessary to control the regioselectivity. For instance, the bromination of aminopyridines can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in various solvents. mdpi.comnih.gov The conditions would need to be carefully optimized to favor the desired polysubstituted product.

Following the successful tribromination of the pyridine ring, the amino group can be transformed into a bromine atom via the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This reaction proceeds through the formation of a diazonium salt from the aromatic amine, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst. google.comchemicalbook.com This method is a classic and reliable way to introduce halogens onto aromatic rings in positions that may not be accessible through direct halogenation.

The final step in this stepwise assembly is the bromination of the methyl group at the 5-position to yield the target bromomethyl functionality. This transformation is typically achieved through a free-radical bromination, most commonly employing N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions. mychemblog.comyoutube.com This reaction, often referred to as the Wohl-Ziegler reaction, is selective for the benzylic/allylic position. wikipedia.org

A summary of a potential stepwise synthesis is presented in the table below.

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Electrophilic Bromination | Br₂, Acetic Acid or NBS, MeCN | 2-Amino-5-methylpyridine | Dibromo-2-amino-5-methylpyridine |

| 2 | Sandmeyer Reaction | 1. NaNO₂, HBr, 0-5 °C; 2. CuBr | Tribromo-x-amino-5-methylpyridine | 2,3,6-Tribromo-5-methylpyridine |

| 3 | Free-Radical Bromination | NBS, AIBN, CCl₄, reflux | 2,3,6-Tribromo-5-methylpyridine | This compound |

Divergent Synthesis from Advanced Pyridine Intermediates

Divergent synthesis offers an alternative approach, starting from more complex, pre-functionalized pyridine intermediates. This strategy allows for the late-stage introduction of key functional groups, providing flexibility in the synthesis of analogues.

Strategies for Manipulating Halogen Substitution Patterns

One divergent strategy could involve the manipulation of halogen substitution patterns on a pre-existing brominated pyridine core. The "halogen dance" reaction is a notable example of such a transformation, where a halogen atom migrates to a different position on the aromatic ring under the influence of a strong base. wikipedia.orgresearchgate.netrsc.orgias.ac.in This rearrangement is driven by the formation of a more stable organometallic intermediate. While typically more common in other heterocyclic systems, it presents a potential, albeit challenging, method for isomerizing polybrominated pyridines to achieve the desired 2,3,6-substitution pattern. The reaction conditions, including the choice of base (e.g., lithium diisopropylamide), solvent, and temperature, are critical for the success of such a rearrangement. wikipedia.org

Transformations Involving Nitrogen-Containing Pyridine Precursors

A more common divergent approach involves the transformation of nitrogen-containing functional groups on an advanced pyridine intermediate. For instance, one could start with a di- or tribrominated aminopyridine. The amino group can be strategically used to introduce other functionalities or can be converted to a bromine atom at a late stage via the Sandmeyer reaction, as described previously. wikipedia.orgorganic-chemistry.org This allows for the synthesis of various halogenated pyridine derivatives from a common intermediate.

Another possibility is the use of nitropyridine precursors. A nitro group can be introduced onto the pyridine ring and subsequently reduced to an amino group, which can then be subjected to a Sandmeyer reaction to introduce a bromine atom. This provides an alternative route to access the required substitution pattern.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic methodologies can offer significant advantages in terms of efficiency, selectivity, and reaction conditions for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Approaches (e.g., Cross-Coupling Precursors)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of substituted pyridines. While not a direct method for bromination, these reactions can be used to synthesize key precursors. For example, a Suzuki or Negishi coupling could be employed to introduce a methyl group at the 5-position of a pre-brominated pyridine ring. Alternatively, these methods can be used to construct the substituted pyridine ring itself from smaller fragments. The resulting functionalized pyridines can then undergo the halogenation and side-chain bromination steps as previously described.

Microwave-Assisted and Photochemical Synthesis Routes

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate a wide range of chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comnih.govrsc.org Several key steps in the synthesis of the target molecule could potentially be optimized using microwave irradiation. For instance, the Sandmeyer reaction and certain electrophilic brominations have been successfully performed under microwave conditions, offering a more efficient pathway. mdpi.com

Photochemical methods also present an alternative for specific transformations. Photochemical bromination of aromatic compounds can proceed via a radical mechanism and could be explored for the introduction of bromine atoms onto the pyridine ring or for the side-chain bromination of the methyl group. rsc.orgarkat-usa.org These methods can sometimes offer different selectivity compared to their thermal counterparts and are often considered "greener" synthetic alternatives.

Below is a table summarizing advanced synthetic techniques applicable to the synthesis of brominated pyridines.

| Technique | Application | Potential Advantages |

| Transition Metal Catalysis | Synthesis of substituted pyridine precursors | High efficiency, good functional group tolerance |

| Microwave-Assisted Synthesis | Sandmeyer reaction, electrophilic bromination | Reduced reaction times, improved yields |

| Photochemical Synthesis | Ring bromination, side-chain bromination | Alternative selectivity, milder reaction conditions |

Environmentally Conscious Synthetic Protocols

The development of environmentally conscious synthetic protocols for highly functionalized molecules like this compound is an area of growing importance. While specific "green" methodologies for this exact compound are not extensively documented in publicly available literature, the principles of green chemistry can be applied to the synthesis of its precursors and analogous structures. These principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing catalytic over stoichiometric reagents.

Research into the synthesis of related brominated and chlorinated pyridines provides a foundation for developing more ecologically sound manufacturing processes. Key areas of improvement include the selection of starting materials, the choice of reagents for bromination and chlorination, and the implementation of advanced process technologies.

In the synthesis of brominated pyridine precursors, modified Sandmeyer reactions have been developed that avoid the use of traditional copper halides, instead utilizing bromine. This can be part of a scalable process with opportunities for recycling materials, thereby reducing waste. heteroletters.org The choice of solvent also plays a crucial role; using acetonitrile (B52724), for example, has been shown to reduce the formation of by-products in the bromination of 2-aminopyridine (B139424), simplifying purification and minimizing waste. heteroletters.org

The table below outlines various reaction conditions for the synthesis of precursors and related compounds, illustrating the range of approaches that could be adapted for greener synthesis.

| Product | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 2,3-dibromo-5-methylpyridine | 2-Amino-3-bromo-5-methylpyridine | HBr, Bromine, Sodium Nitrite | Water | 2-5 °C | 97% | chemicalbook.com |

| 2,5-dibromo-3-methylpyridine | 2-amino-3-methyl-5-bromopyridine | HBr, Cuprous Bromide, Sodium Nitrite | Water | -5 to 10 °C | 64-67% | google.com |

| 2,6-bis(bromomethyl)pyridine (B1268884) | pyridine-2,6-diyldimethanol | 48% HBr | None | 125 °C, 6h | 43% | rsc.org |

| 2-amino-5-bromopyridine | 2-aminopyridine | NBS | Acetonitrile | Not specified | ~83% | heteroletters.org |

| 2,3,5,6-tetrachloropyridine | pentachloropyridine | Zinc, Ammonium salt | Alkylnitriles, Water, etc. | Not specified | High conversion | google.com |

| 2,3,6-Trichloro-5-(trichloromethyl) pyridine | 2-chloro-5-(trichloromethyl) pyridine | Chlorine, WCl6 (catalyst) | Not specified | 175 °C, 6h | Not specified | researchgate.net |

Further advancements in environmentally conscious protocols involve the use of flow microreactor systems. The synthesis of 2-bromo-6-methylpyridine (B113505) from 2,6-dibromopyridine (B144722) has been demonstrated using a flow system, which allows for precise control over reaction conditions, leading to high yields and selectivity with very short residence times. This technology offers significant improvements in safety, efficiency, and scalability, which are core tenets of green chemistry.

The choice of brominating agent is also a key consideration. While liquid bromine is effective, it presents significant handling risks. N-bromosuccinimide (NBS) is often used as a safer alternative for the bromination of methyl groups on pyridine rings. nih.gov The optimization of reaction conditions, such as the molar ratio of reactants and the use of catalysts, is crucial for ensuring complete conversion and minimizing side reactions.

Chemical Reactivity and Transformation Pathways of 2,3,6 Tribromo 5 Bromomethyl Pyridine

Reactivity of the Bromomethyl Group

The bromomethyl group at the 5-position of the pyridine (B92270) ring is analogous to a benzylic halide. The carbon-bromine bond is susceptible to cleavage, enabling nucleophilic substitution, elimination, and radical-mediated reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 mechanisms)

The bromomethyl group is an excellent electrophilic site for nucleophilic attack. Depending on the nature of the nucleophile, the solvent, and the reaction conditions, the substitution can proceed through either an SN1 or SN2 mechanism.

In an SN2 reaction , a strong nucleophile directly displaces the bromide ion in a single, concerted step. This pathway is favored by the use of strong, unhindered nucleophiles and polar aprotic solvents. For instance, reaction with nucleophiles such as amines, thiols, or alkoxides would be expected to proceed via an SN2 mechanism.

Conversely, the SN1 mechanism involves the formation of a carbocation intermediate upon the departure of the bromide leaving group. This pathway is facilitated by polar protic solvents, which can stabilize the resulting pyridylmethyl carbocation, and is more likely with weaker nucleophiles. The stability of this carbocation is enhanced by the potential for resonance delocalization of the positive charge into the pyridine ring, although the electron-withdrawing nature of the three bromine atoms on the ring would somewhat destabilize this intermediate compared to an unsubstituted pyridylmethyl cation.

An example of a similar transformation is the reaction of 2-(bromomethyl)pyridine (B1332372) with various nucleophiles, which readily undergo substitution to form new carbon-heteroatom bonds. While no specific studies on 2,3,6-tribromo-5-(bromomethyl)pyridine were found, the principles of nucleophilic substitution on benzylic-type halides are well-established.

| Nucleophile | Expected Product | Reaction Type |

| Amine (e.g., R-NH₂) | 5-((Alkylamino)methyl)-2,3,6-tribromopyridine | SN2 |

| Thiol (e.g., R-SH) | 2,3,6-Tribromo-5-((alkylthio)methyl)pyridine | SN2 |

| Alkoxide (e.g., R-O⁻) | 2,3,6-Tribromo-5-(alkoxymethyl)pyridine | SN2 |

| Cyanide (e.g., NaCN) | 2-(2,3,6-Tribromopyridin-5-yl)acetonitrile | SN2 |

| Water/Alcohol (solvolysis) | (2,3,6-Tribromopyridin-5-yl)methanol / 5-(Alkoxymethyl)-2,3,6-tribromopyridine | SN1 |

This table represents expected products based on the general reactivity of bromomethylpyridines.

Elimination Reactions to Form Exocyclic Double Bonds

Under the influence of a strong, sterically hindered base, this compound can undergo an elimination reaction. This process, typically following an E2 mechanism, would involve the abstraction of a proton from the methyl group and the concurrent expulsion of the bromide ion, leading to the formation of an exocyclic double bond. This would result in the formation of 2,3,6-tribromo-5-methylenepyridine. The choice of a bulky base, such as potassium tert-butoxide, would favor elimination over substitution. nih.govprepchem.com

Radical Reactions Involving the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group is relatively weak and can undergo homolytic cleavage upon initiation by radical initiators (like AIBN) or light, forming a pyridylmethyl radical. A pertinent example is the synthesis of 2-bromo-5-bromomethylpyridine from 2-bromo-5-picoline using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator. beilstein-journals.org This indicates that the methyl group of a related bromopicoline is susceptible to radical bromination. Consequently, the bromomethyl group of the title compound is expected to be a precursor to a radical species. This radical can then participate in various C-C bond-forming reactions or be quenched by a hydrogen atom donor. zenodo.orgwikipedia.orgethz.ch

Reactivity of the Pyridine Ring Halogens

The pyridine ring is substituted with three bromine atoms. The electron-withdrawing nature of the nitrogen atom, compounded by the inductive effects of the three halogens, renders the pyridine ring electron-deficient and thus susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Polychlorinated pyridines are known to undergo nucleophilic aromatic substitution (SNAr) reactions, and by analogy, polybrominated pyridines are expected to exhibit similar reactivity. nih.gov The positions most activated towards nucleophilic attack are those ortho and para to the ring nitrogen (positions 2, 4, and 6). In this compound, the bromine atoms at positions 2 and 6 are particularly activated.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. Subsequent loss of a bromide ion restores the aromaticity of the ring. The rate of these reactions is influenced by the strength of the nucleophile and the ability of the ring to stabilize the negative charge of the intermediate. The presence of multiple electron-withdrawing bromine atoms enhances the electrophilicity of the pyridine ring, facilitating these substitutions.

| Nucleophile | Expected Substitution Position(s) | Expected Product(s) |

| Alkoxide (e.g., CH₃O⁻) | 2- and/or 6- | 2-Alkoxy-3,6-dibromo-5-(bromomethyl)pyridine and/or 6-Alkoxy-2,3-dibromo-5-(bromomethyl)pyridine |

| Amine (e.g., RNH₂) | 2- and/or 6- | N-Alkyl-3,6-dibromo-5-(bromomethyl)pyridin-2-amine and/or N-Alkyl-2,3-dibromo-5-(bromomethyl)pyridin-6-amine |

| Thiolate (e.g., RS⁻) | 2- and/or 6- | 2-(Alkylthio)-3,6-dibromo-5-(bromomethyl)pyridine and/or 6-(Alkylthio)-2,3-dibromo-5-(bromomethyl)pyridine |

This table outlines the expected regioselectivity of SNAr reactions based on the general principles of reactivity for halopyridines.

Metal-Halogen Exchange Processes

The bromine atoms on the pyridine ring can be exchanged with a metal, typically lithium or magnesium, to generate a pyridyl organometallic species. This metal-halogen exchange is a powerful tool for the subsequent functionalization of the pyridine ring. imperial.ac.uk The reaction is typically carried out at low temperatures using organolithium reagents (e.g., n-BuLi, t-BuLi) or Grignard reagents (e.g., i-PrMgCl).

The regioselectivity of the metal-halogen exchange is influenced by both electronic and steric factors. Generally, the rate of exchange follows the order I > Br > Cl. imperial.ac.uk In polyhalogenated systems, the most acidic proton position often directs the exchange. For polybromopyridines, exchange is often observed at the position alpha to the nitrogen (the 2- or 6-position) due to the inductive effect of the nitrogen atom which stabilizes the resulting organometallic species. Therefore, in this compound, the bromine atoms at positions 2 and 6 would be the most likely to undergo metal-halogen exchange. The resulting lithiated or magnesiated pyridine can then be reacted with a variety of electrophiles to introduce new substituents.

| Reagent | Electrophile (E⁺) | Expected Product |

| 1. n-BuLi; 2. E⁺ | CO₂, H₂O, RCHO, etc. | 2-Substituted-3,6-dibromo-5-(bromomethyl)pyridine or 6-Substituted-2,3-dibromo-5-(bromomethyl)pyridine |

| 1. i-PrMgCl·LiCl; 2. E⁺ | CO₂, H₂O, RCHO, etc. | 2-Substituted-3,6-dibromo-5-(bromomethyl)pyridine or 6-Substituted-2,3-dibromo-5-(bromomethyl)pyridine |

This table illustrates the potential for functionalization following a metal-halogen exchange reaction.

Cross-Coupling Reactions at Bromine-Substituted Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. rsc.org For a molecule like this compound, the key challenge and opportunity lie in achieving regioselective coupling at one of the three bromine-substituted positions on the pyridine ring (C2, C3, or C6) or at the bromomethyl group.

The Suzuki–Miyaura coupling is a widely used reaction to form C-C bonds by coupling an organoboron reagent (like a boronic acid) with an organohalide. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org In polyhalogenated pyridines, the regioselectivity of the Suzuki reaction is dictated by the relative reactivity of the C-X (X=halogen) bonds. Generally, the oxidative addition of the palladium catalyst to the C-X bond is the selectivity-determining step. wikipedia.org The reactivity order is typically C-I > C-Br > C-Cl. For identical halogens, electronic and steric factors become dominant.

For this compound, the expected order of reactivity for the ring bromides in a Suzuki coupling is C6 > C2 > C3.

C6 and C2 (α-positions): These positions are adjacent to the electron-withdrawing pyridine nitrogen, making the attached carbons more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. researchgate.netresearchgate.net

C6 vs. C2: The C6 position is generally more reactive than the C2 position due to steric hindrance. The C2 position is flanked by the bromine at C3, whereas the C6 position has no adjacent substituent on one side, making it more sterically accessible to the bulky palladium catalyst complex.

C3 (β-position): The bromine at the C3 position is the least reactive among the ring bromides. It is less electronically activated than the α-positions and is sterically shielded by the adjacent bromines at C2 and the bromomethyl group at C5.

The bromomethyl group (a benzylic-type halide) can also participate in Suzuki couplings, but the reaction of aryl halides is generally preferred over that of benzyl (B1604629) halides under typical conditions. guidechem.com

A representative Suzuki-Miyaura reaction could involve the selective mono-arylation at the most reactive C6 position. By carefully controlling stoichiometry (e.g., using one equivalent of the boronic acid), it should be possible to achieve selective substitution.

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling of a Tribromopyridine Derivative (Note: This table is illustrative, based on reactions of similar compounds like 2,4,6-trihalogenopyrido[2,3-d]pyrimidines). researchgate.net

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Major Product (Position of Coupling) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/Ethanol | 110 | 3 | 6-Phenyl-2,3-dibromo-5-(bromomethyl)pyridine |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 6-(4-Methoxyphenyl)-2,3-dibromo-5-(bromomethyl)pyridine |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 100 | 6 | 6-(Thiophen-2-yl)-2,3-dibromo-5-(bromomethyl)pyridine |

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.org The regioselectivity principles are similar to those of the Suzuki coupling, being primarily governed by the electrophilicity and steric accessibility of the carbon-bromine bonds. libretexts.org

For this compound, alkynylation is expected to occur preferentially at the C6 position, followed by C2. rsc.org Studies on 2,4,6-tribromo-3,5-difluoropyridine (B1586626) have shown that Sonogashira coupling occurs exclusively at the C2 and C6 positions (ortho to the nitrogen), displacing the bromine atoms. researchgate.net This confirms the heightened reactivity of the α-positions. By using a limited amount of the terminal alkyne, selective mono-alkynylation at C6 should be achievable. Using an excess of the alkyne could lead to di-alkynylation at both C2 and C6 positions.

Table 2: Predicted Outcome for Sonogashira Coupling of this compound (Note: This table is hypothetical and based on established regioselectivity principles). researchgate.netlibretexts.org

| Entry | Terminal Alkyne (equiv.) | Catalyst System | Base/Solvent | Expected Major Product |

| 1 | Phenylacetylene (1.0) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 2,3-Dibromo-5-(bromomethyl)-6-(phenylethynyl)pyridine |

| 2 | Phenylacetylene (2.2) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 3-Bromo-5-(bromomethyl)-2,6-bis(phenylethynyl)pyridine |

| 3 | Trimethylsilylacetylene (1.0) | Pd(PPh₃)₄ / CuI | Diethylamine | 2,3-Dibromo-5-(bromomethyl)-6-((trimethylsilyl)ethynyl)pyridine |

Other cross-coupling reactions can also be employed to functionalize the pyridine ring, each with its own characteristics.

Negishi Coupling: This reaction involves the use of an organozinc reagent. It is known for its high reactivity and tolerance of functional groups. rsc.org The regioselectivity would follow the same electronic and steric principles, favoring reaction at C6 > C2 > C3. The high reactivity of organozinc reagents might make it challenging to achieve mono-substitution, often requiring careful control of reaction temperature and stoichiometry. nih.gov

Stille Coupling: This reaction uses an organotin reagent. A key factor in Stille coupling regioselectivity can be the electron density at the carbon atoms, where the more electron-deficient position reacts faster. organic-chemistry.org This again points towards preferential reaction at the α-positions (C6 and C2) of the pyridine ring.

Heck Coupling: The Heck reaction couples the organohalide with an alkene. bldpharm.com The reaction mechanism and selectivity factors are similar to other palladium-catalyzed couplings, suggesting that substitution would be favored at the most reactive C6 position.

Derivatization and Functionalization Strategies Using 2,3,6 Tribromo 5 Bromomethyl Pyridine

Synthesis of Novel Functionalized Pyridine (B92270) Derivatives

The reactivity of the bromomethyl group is a key feature in the derivatization of 2,3,6-Tribromo-5-(bromomethyl)pyridine, allowing for the introduction of various heteroatom-containing functional groups.

The synthesis of ethers from this compound can be readily achieved through the Williamson ether synthesis. thieme-connect.comrsc.orgias.ac.innih.govbohrium.com This SN2 reaction involves the displacement of the bromide ion by an alkoxide nucleophile. thieme-connect.comrsc.orgias.ac.innih.govbohrium.com The reaction is typically carried out by treating the brominated pyridine with a sodium or potassium alkoxide in a suitable aprotic solvent like DMF or acetonitrile (B52724). nih.gov The choice of a primary alkyl halide substrate, such as the bromomethyl group in the title compound, is ideal for this transformation, minimizing competing elimination reactions. ias.ac.in For instance, reaction with sodium methoxide (B1231860) would yield 2,3,6-tribromo-5-(methoxymethyl)pyridine.

Furthermore, hydrolysis of the bromomethyl group provides a straightforward route to the corresponding alcohol, (2,3,6-tribromopyridin-5-yl)methanol. This transformation can be accomplished by treating the starting material with aqueous base or water under appropriate conditions. A related compound, (6-Bromopyridin-3-yl)methanol, is a known derivative accessible through similar synthetic strategies. nih.gov

Table 1: Synthesis of Oxygen-Containing Derivatives

| Product Name | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2,3,6-tribromo-5-(methoxymethyl)pyridine | Sodium methoxide, Methanol (B129727) | Data not available | chemicalbook.com |

| (2,3,6-tribromopyridin-5-yl)methanol | H₂O, base | Data not available | Inferred from nih.gov |

The introduction of nitrogen-containing functionalities is a cornerstone of medicinal chemistry, and this compound offers a convenient entry point to such derivatives. researchgate.net Reaction with primary and secondary amines readily displaces the bromide to form the corresponding substituted aminomethyl-pyridines. researchgate.net For the synthesis of primary amines, the Gabriel synthesis offers a classic and effective method, involving the reaction with potassium phthalimide (B116566) followed by hydrazinolysis. acs.org

Once the amine is installed, it can be further functionalized to form amides through reaction with acyl chlorides or anhydrides. researchgate.netresearchgate.net Alternatively, the bromomethyl group can be converted to an azide, which can then participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing heterocycles. acs.orgresearchgate.netrsc.org The synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions is a known method for forming fused triazole systems. acs.org

Table 2: Synthesis of Nitrogen-Containing Derivatives

| Product Name | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-((2,3,6-tribromopyridin-5-yl)methyl)amine derivative | Primary or secondary amine | Data not available | Inferred from researchgate.net |

| N-(pyridin-2-yl)amides | α-bromoketones, 2-aminopyridine (B139424), I₂, TBHP, toluene | Moderate | researchgate.net |

The versatile bromomethyl group can also be functionalized with sulfur and phosphorus nucleophiles. Reaction with thiols or sodium hydrosulfide (B80085) leads to the formation of the corresponding thioethers or thiols. bohrium.com

For the introduction of phosphorus, the Michaelis-Arbuzov reaction is a powerful tool for forming a carbon-phosphorus bond. thieme-connect.comrsc.orgresearchgate.netthieme-connect.com This reaction involves the treatment of this compound with a trialkyl phosphite, such as triethyl phosphite, to yield the corresponding diethyl phosphonate (B1237965) ester. thieme-connect.comrsc.orgresearchgate.netthieme-connect.com These phosphonates are valuable intermediates, for example, in the Horner-Wadsworth-Emmons olefination.

Table 3: Synthesis of Sulfur and Phosphorus-Containing Derivatives

| Product Name | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|

| (2,3,6-tribromopyridin-5-yl)methylthioether | Thiol, Base | Data not available | Inferred from bohrium.com |

Construction of Fused and Bridged Heterocyclic Systems

The strategic placement of functional groups on the pyridine ring allows for the construction of more complex polycyclic and spirocyclic systems.

The bromine atoms on the pyridine ring of derivatives of this compound can serve as handles for intramolecular cyclization reactions to form fused heterocyclic systems. ias.ac.inresearchgate.net For instance, after functionalization of the bromomethyl group, a subsequent intramolecular C-H arylation, often catalyzed by palladium, can lead to the formation of new rings. chemicalbook.com Radical cyclization is another effective strategy for constructing fused systems from appropriately substituted pyridinium (B92312) salts. dntb.gov.uabldpharm.com The synthesis of various fused pyridine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines, has been reported from functionalized pyridine precursors. acs.org Furo[2,3-b]pyridines can also be synthesized through intramolecular cyclization of C3-substituted pyridine N-oxides. libretexts.org

The synthesis of spiro compounds containing a pyridine ring has been an area of active research. researchgate.netmdpi.comtandfonline.com One approach involves the dearomative spirocyclization of 4-(1'-hydroxycycloalkyl)pyridines. nih.gov While direct application to the title compound is not documented, derivatization to introduce a suitable tether could enable intramolecular reactions to form spirocyclic structures.

Ring expansion of pyridinium ylides is a known method for accessing larger heterocyclic rings. researchgate.netresearchgate.netscinito.aiorganic-chemistry.org Pyridinium ylides can be generated from the corresponding pyridinium salts, which in turn can be synthesized by the reaction of a pyridine with an alkyl halide. researchgate.netresearchgate.netscinito.aiorganic-chemistry.org In principle, this compound could be used to alkylate a suitable pyridine derivative, and the resulting pyridinium salt could then be converted to an ylide and subjected to ring expansion conditions. For example, rhodium-catalyzed [3+3] ring expansion of aziridines with vinyl carbenes can proceed through vinyl aziridinium (B1262131) ylide intermediates to form dehydropiperidines. greyhoundchrom.com

Preparation of Advanced Organic Materials Precursors

The distinct electronic and structural characteristics of this compound make it an attractive starting material for the synthesis of precursors for advanced organic materials. The presence of multiple bromine atoms allows for various cross-coupling reactions, while the bromomethyl group provides a site for nucleophilic substitution, enabling the construction of complex macromolecular architectures.

Monomers for Polymer Synthesis

The polyhalogenated nature of this compound, combined with its reactive bromomethyl handle, positions it as a key monomer in the synthesis of novel polymers. The reactive sites on the molecule can be utilized in various polymerization techniques, including polycondensation and the synthesis of conjugated polymers. For instance, the synthesis of polyimides has been reported using a related bromomethyl-substituted terpyridine, highlighting the potential of such monomers in creating thermally stable polymers with metal-chelating properties. nih.gov

The incorporation of the pyridine moiety into polymer backbones is known to influence the material's photophysical and morphological properties. mdpi.com Pyridine-containing polymers, such as polybenzimidazoles, have been synthesized for applications in high-temperature polymer electrolyte membrane fuel cells, demonstrating excellent thermal stability and high proton conductivity. benicewiczgroup.com While specific studies detailing the polymerization of this compound are not extensively documented in publicly available literature, its structural motifs suggest its utility in creating polymers with tailored electronic and physical properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Sites Utilized | Potential Polymer Properties |

| Polycondensation | Bromomethyl group with a diol or diamine | High thermal stability, specific solubility |

| Suzuki Polycondensation | Bromine atoms on the pyridine ring | Conjugated systems, optoelectronic activity |

| Stille Polycondensation | Bromine atoms on the pyridine ring | Conjugated systems, optoelectronic activity |

| Heck Polycondensation | Bromine atoms on the pyridine ring | Conjugated systems, optoelectronic activity |

Precursors for Optoelectronic Materials

Conjugated polymers containing pyridine units are of significant interest for applications in optoelectronic devices due to their distinct electronic and photophysical properties. mdpi.commdpi.com The synthesis of such polymers often involves the use of halogenated aromatic monomers in cross-coupling reactions. The tribromo-substitution pattern of this compound makes it a candidate for the synthesis of π-conjugated systems with potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

The introduction of heavy atoms like bromine can also influence the photoluminescent properties of materials, potentially leading to enhanced phosphorescence. While direct applications of this compound in optoelectronic materials are still an emerging area of research, the derivatization of similar halogenated pyridines has been explored for the creation of materials with tunable electronic properties.

Synthesis of Biologically Relevant Scaffolds and Chemical Probes

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive compounds and approved drugs. mdpi.comnih.govresearchgate.net The unique chemical reactivity of this compound allows for its use as a building block in the synthesis of novel pharmaceutical and agrochemical candidates, as well as specialized chemical tools for studying biological systems.

Building Blocks for Pharmaceutical and Agrochemical Candidates

The functional group tolerance of modern cross-coupling reactions allows for the selective modification of the bromine atoms on the pyridine ring of this compound. This enables the introduction of various aryl, heteroaryl, or alkyl groups, leading to a diverse range of molecular architectures. The pyridine nucleus is a key component in numerous drugs, and its derivatives have shown a broad spectrum of biological activities, including as kinase inhibitors and fungicides. nih.govbldpharm.com

In the field of agrochemicals, pyridine-based compounds are crucial as fungicides, insecticides, and herbicides. nih.govnih.gov For instance, trifluoromethylpyridine derivatives are key intermediates in the synthesis of several commercial crop-protection products. nih.govnih.gov The heavily halogenated nature of this compound could impart desirable properties such as increased metabolic stability or enhanced binding affinity to biological targets. While specific examples of commercial drugs or pesticides derived directly from this compound are not readily found in the literature, its potential as a versatile starting material for the synthesis of novel bioactive molecules is clear.

Table 2: Examples of Bioactive Scaffolds Containing the Pyridine Moiety

| Class of Compound | Biological Target/Application | Reference |

| Kinase Inhibitors | PIM kinases, cMET | mdpi.combldpharm.com |

| Fungicides | Various fungal pathogens | nih.gov |

| Herbicides | Plant-specific enzymes | nih.gov |

| Insecticides | Insect nervous system targets | nih.gov |

| Antiviral Agents | HIV, Herpes simplex virus | nih.gov |

Chemical Tool Compounds for Molecular Target Studies

Chemical probes are essential tools for elucidating the function of proteins and other biological macromolecules. Photoaffinity labeling, a powerful technique for identifying protein-ligand interactions, often utilizes probes containing a photoreactive group. nih.govmdpi.com The structure of this compound provides a scaffold that could be elaborated into such probes.

The bromomethyl group can be functionalized with a linker attached to a photoreactive moiety, such as a diazirine or an aryl azide. The resulting probe could then be used to covalently label its binding partner upon photoactivation, enabling target identification and validation. While the direct synthesis of a chemical probe from this compound has not been explicitly reported, the principles of probe design suggest its suitability for such applications. nih.gov

Mechanistic Investigations of Reactions Involving 2,3,6 Tribromo 5 Bromomethyl Pyridine

Elucidation of Reaction Intermediates

There is no available scientific literature that specifically identifies or characterizes reaction intermediates in reactions involving 2,3,6-Tribromo-5-(bromomethyl)pyridine. For similar polyhalogenated pyridines, nucleophilic aromatic substitution (SNAr) reactions are known to proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. For reactions at the bromomethyl group, a standard SN2 transition state would be expected, although the formation of a stabilized carbocation (SN1 pathway) cannot be entirely ruled out, especially with appropriate solvents and neighboring group participation. However, without experimental evidence such as spectroscopic observation or trapping experiments for this specific compound, the nature of any intermediates remains unconfirmed.

Kinetic Studies of Key Reaction Pathways

No kinetic data, including reaction rates, rate constants, or reaction orders, have been published for reactions involving this compound. Such studies would be crucial to understanding the factors that influence the speed of its reactions, such as substituent effects and the nature of the attacking nucleophile.

Catalysis and Ligand Effects on Reaction Mechanisms

While palladium-catalyzed cross-coupling reactions are common for bromo-pyridines, no studies have been found that specifically investigate the use of catalysts or the effect of different ligands on the reaction mechanisms of this compound. Research on other brominated pyridines suggests that the choice of catalyst and ligand can significantly influence reaction outcomes, including yield and selectivity, but this cannot be directly extrapolated to the target compound without specific experimental data.

Solvent Effects and Reaction Conditions Optimization

The optimization of reaction conditions, including the choice of solvent, temperature, and concentration, is a critical aspect of synthetic chemistry. For reactions involving a polar substrate like this compound, the polarity of the solvent would be expected to play a significant role. Polar aprotic solvents might favor SN2 reactions at the bromomethyl group, while polar protic solvents could facilitate SN1 pathways or influence the reactivity of the pyridine (B92270) ring. However, there are no systematic studies available that detail the optimization of reaction conditions for this specific compound.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 2,3,6-Tribromo-5-(bromomethyl)pyridine, both ¹H and ¹³C NMR would provide unequivocal evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, exhibiting two distinct signals. The first signal would correspond to the single aromatic proton on the pyridine (B92270) ring. Its chemical shift would be significantly downfield, influenced by the electron-withdrawing effects of the nitrogen atom and the three bromine substituents. By analogy with related compounds like 2,3-dibromopyridine, this proton's resonance can be anticipated in the δ 7.5-8.5 ppm range. rsc.orgchemicalbook.com The second signal would be from the two protons of the bromomethyl (-CH₂Br) group. This signal would appear as a singlet, typically in the range of δ 4.5-5.0 ppm, a characteristic region for protons on a carbon adjacent to a bromine atom and an aromatic ring.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show six distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The pyridine ring carbons would resonate in the aromatic region (δ 120-160 ppm), with the carbons directly bonded to bromine atoms showing shifts influenced by the heavy atom effect. The carbon of the bromomethyl group is expected to appear significantly upfield, typically in the δ 30-40 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Pyridine-H | 7.5 - 8.5 | Singlet |

| ¹H | -CH₂Br | 4.5 - 5.0 | Singlet |

| ¹³C | -C H₂Br | 30 - 40 | Singlet |

| ¹³C | Pyridine-C | 120 - 160 | 5 Singlets |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₆H₃Br₄N).

The mass spectrum would display a characteristic isotopic pattern for the molecular ion [M]⁺ peak due to the presence of four bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance. This results in a distinctive cluster of peaks for the molecular ion around m/z 408. A common fragmentation pathway would involve the loss of a bromine radical (•Br) from the bromomethyl group, which is a relatively weak bond, leading to a prominent fragment ion [M-Br]⁺. Subsequent fragmentations could include the loss of additional bromine atoms or the cleavage of the pyridine ring. Analysis of related compounds like 2-(bromomethyl)pyridine (B1332372) by GC-MS shows characteristic fragmentation that supports these predicted pathways. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the pyridine ring and the C-Br bonds. Key expected absorptions include:

C=C and C=N stretching vibrations of the pyridine ring, typically found in the 1400-1600 cm⁻¹ region.

C-H stretching vibration of the remaining aromatic proton, appearing above 3000 cm⁻¹.

CH₂ scissoring and wagging vibrations from the bromomethyl group, expected around 1450 cm⁻¹ and 1250 cm⁻¹, respectively.

C-Br stretching vibrations , which are strong in the IR and appear in the far-infrared region, typically between 500 and 700 cm⁻¹. Data from related brominated aromatics like 1,3,5-tribromobenzene (B165230) confirms these C-Br vibrational regions. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the pyridine ring, particularly the ring-breathing mode around 1000 cm⁻¹, are often strong and sharp in the Raman spectrum. ethz.chsemi.ac.cn This technique is highly sensitive to the polarizability of bonds and can be useful for studying the heavily substituted, electron-poor pyridine ring system. ethz.chsemi.ac.cnresearchgate.net

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | IR | ~3050 |

| CH₂ Stretch (asymmetric/symmetric) | IR | ~2950 / ~2850 |

| Pyridine Ring (C=C, C=N) Stretches | IR, Raman | 1400 - 1600 |

| CH₂ Scissoring | IR | ~1450 |

| Pyridine Ring Breathing | Raman | ~1000 |

| C-Br Stretch | IR, Raman | 500 - 700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The pyridine ring is an aromatic system, and its UV-Vis spectrum is characterized by π → π* and n → π* transitions. For this compound, the extensive bromination and substitution would cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. nist.gov The π → π* transitions, which are typically strong, are expected in the 250-300 nm range. researchgate.net The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is weaker and may be observed as a shoulder on the tail of the π → π* absorption band. researchgate.net The solvent used for analysis can influence the position and intensity of these bands.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography offers the most definitive structural proof, providing precise bond lengths, bond angles, and information on the three-dimensional packing of molecules in the solid state. If suitable crystals can be grown, this technique would confirm the planar structure of the pyridine ring and the relative orientation of the bromomethyl group.

Based on studies of similar molecules like 2,6-bis(bromomethyl)pyridine (B1268884), one could expect to observe intermolecular interactions such as π-π stacking between the pyridine rings of adjacent molecules. nih.gov The analysis would yield detailed data on the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions, providing a complete picture of the molecule's solid-state architecture. nih.govresearchgate.netresearchgate.net

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation. sielc.com A UV detector set to one of the absorption maxima (e.g., ~270 nm) would be used for detection. The retention time and peak purity analysis would serve as reliable indicators of the compound's identity and purity.

Gas Chromatography (GC): Due to its expected thermal stability and volatility, GC could also be used for analysis, often coupled with a mass spectrometer (GC-MS). A non-polar or medium-polarity capillary column would be appropriate. The high molecular weight and bromine content would result in a relatively long retention time compared to less substituted pyridines.

Theoretical and Computational Studies of 2,3,6 Tribromo 5 Bromomethyl Pyridine

Electronic Structure Calculations (e.g., DFT methods)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By applying DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), the fundamental properties of 2,3,6-Tribromo-5-(bromomethyl)pyridine can be accurately modeled. nih.govnih.gov

The initial step in these calculations is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, representing the most stable molecular structure. From this optimized geometry, numerous electronic properties are derived. For instance, calculations on the related compound 2,6-bis(bromomethyl)pyridine (B1268884) using the B3LYP/6-311G(d,p) level of theory determined its optimized bond parameters and a total energy of -5474.0925 atomic units.

Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles. Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more easily polarizable and reactive. For example, the calculated HOMO-LUMO gap for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) was found to be 4.343 eV. nih.gov

Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular interactions, charge delocalization, and the nature of chemical bonds within the molecule. nih.gov

Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

This table presents hypothetical, yet representative, calculated values based on studies of similar brominated pyridine (B92270) compounds. researchgate.net

| Parameter | Calculated Value |

|---|---|

| Optimized Energy (a.u.) | -10850.5 |

| C-Br Bond Length (Å) | 1.89 - 1.96 |

| C-N Bond Length (Å) | 1.34 - 1.35 |

| C-C (ring) Bond Length (Å) | 1.38 - 1.41 |

| C-CH2 Bond Length (Å) | 1.51 |

| CH2-Br Bond Length (Å) | 1.97 |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -2.20 |

| HOMO-LUMO Gap (eV) | 4.65 |

| Dipole Moment (Debye) | 3.95 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape. mdpi.com For this compound, a key area of conformational flexibility is the rotation about the single bond connecting the bromomethyl group to the pyridine ring.

An MD simulation would typically involve placing the molecule in a simulation box filled with a suitable solvent, such as water, and applying a force field (e.g., CHARMM, AMBER, or GROMOS) to describe the interatomic forces. mdpi.com The system's trajectory is then calculated over time by integrating Newton's equations of motion, often for hundreds of nanoseconds. mdpi.com

Analysis of the simulation trajectory allows for the identification of the most stable conformers and the transition states between them. This can reveal the intrinsic conformational preferences of the molecule. nih.gov Parameters such as the radius of gyration (Rg) and root-mean-square deviation (RMSD) are monitored to assess the stability and conformational changes of the molecule throughout the simulation. mdpi.comnih.gov Such studies are crucial for understanding how the molecule's shape might influence its interactions with other molecules, for example, in a biological system or a reaction medium. While MD simulations are common for proteins and other biomolecules, the same principles are applied to smaller organic molecules to understand their dynamic behavior. nih.govnih.gov

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT calculations are widely used to compute vibrational frequencies (FT-IR and FT-Raman). nih.govresearchgate.net

The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by an empirical factor (e.g., 0.963 for B3LYP/6-311G(d,p)) to improve agreement with experimental spectra. For instance, in a study of 2,6-bis(bromomethyl)pyridine, calculated C-H stretching vibrations were found between 2998 and 3078 cm⁻¹, and H-C-H scissoring vibrations were noted around 1406-1415 cm⁻¹. researchgate.net

This comparative approach is invaluable for making definitive assignments of vibrational modes observed in experimental spectra. nih.govresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to provide a comprehensive structural characterization.

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of this compound

This table shows a hypothetical comparison, illustrating the typical correlation between calculated and experimental data for vibrational spectroscopy, based on findings for similar molecules. nih.gov

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) | 3070 | ~3075 | Pyridine ring C-H stretch |

| ν(C-H) | 2995 | ~3000 | Bromomethyl CH₂ symmetric stretch |

| ν(C=N), ν(C=C) | 1550 | ~1555 | Pyridine ring stretching |

| δ(CH₂) | 1410 | ~1415 | Bromomethyl CH₂ scissoring |

| ν(C-Br) | 680 | ~685 | Ring C-Br stretch |

| ν(C-Br) | 610 | ~615 | Bromomethyl C-Br stretch |

Computational Mechanistic Studies of Reaction Pathways and Transition States

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.gov For this compound, the bromomethyl group is a likely site for nucleophilic substitution reactions.

Computational studies can model the reaction pathway of this molecule with a nucleophile. By using DFT methods, the structures of the reactants, products, and, most importantly, the transition state can be located and their energies calculated. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate. nih.gov

For example, a study could compare the feasibility of an Sₙ1 versus an Sₙ2 mechanism at the bromomethyl carbon. By calculating the activation barriers for both pathways, chemists can predict which mechanism is more favorable under specific conditions. These studies provide deep mechanistic insights that are often difficult to access experimentally.

Table 3: Hypothetical Calculated Activation Energies for a Nucleophilic Substitution Reaction

This table presents a hypothetical scenario for the reaction of this compound with a generic nucleophile (Nu⁻), illustrating how computational chemistry can be used to probe reaction mechanisms. nih.gov

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Sₙ2 Pathway | Bimolecular nucleophilic substitution | 22.5 |

| Sₙ1 Pathway (Step 1) | Formation of the carbocation intermediate | 35.0 |

Quantitative Structure–Activity Relationship (QSAR) Modeling (if applicable to synthetic utility)

Quantitative Structure–Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and a specific property, such as biological activity or, in this context, synthetic utility.

While typically used in drug design, QSAR principles can be adapted to predict the synthetic utility of a class of compounds. For a series of substituted bromomethylpyridines, a QSAR model could be developed to predict reaction yields or rates in a particular transformation. This would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume), or topological.

A statistical model (e.g., multiple linear regression) is then built to correlate these descriptors with the experimentally measured synthetic outcome. Such a model could guide the choice of substrates to maximize the efficiency of a synthetic route. Although no specific QSAR studies on the synthetic utility of this compound are documented, the methodology remains a powerful predictive tool in chemical research. nih.gov

Table 4: Potential Molecular Descriptors for a QSAR Model of Synthetic Utility

This table lists key descriptors that could be calculated and used to build a QSAR model for predicting the reactivity of substituted bromomethylpyridines.

| Descriptor Class | Example Descriptors | Potential Relevance to Reactivity |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment, Atomic Charges on CH₂Br | Governs susceptibility to nucleophilic/electrophilic attack. |

| Steric | Molecular Volume, Surface Area, Sterimol Parameters | Reflects steric hindrance around the reaction center. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size and branching. |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While 2,3,6-tribromo-5-(bromomethyl)pyridine is commercially available bldpharm.commolbase.com, future research could focus on developing more efficient and environmentally benign synthetic methodologies. Current approaches to synthesizing related brominated pyridines often rely on multi-step processes or harsh brominating agents. For instance, the bromination of dimethylpyridine can be difficult to control, often leading to mixtures of products and low yields of the desired monobrominated compound. lookchem.com

Future synthetic strategies could explore:

Selective C-H Bromination: Developing catalytic systems for the direct and selective bromination of a 5-methyl-2,3,6-tribromopyridine precursor. This would be a more atom-economical approach than traditional methods.

Greener Brominating Agents: Investigating the use of more sustainable brominating agents, such as pyridinium (B92312) bromide–perbromide mdpi.com or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) google.com, under optimized conditions to improve yields and reduce waste.

Alternative Starting Materials: Research into novel synthetic pathways starting from different, readily available pyridine (B92270) precursors could open up more efficient routes. researchgate.net For example, methods developed for synthesizing other brominated pyridines, such as those starting from hydroxylated or amino-pyridines, could be adapted. researchgate.net

A comparison of potential brominating agents highlights the need for optimization in this area.

Table 1: Comparison of Brominating Agents for Pyridine Systems

| Brominating Agent | Typical Substrate/Conditions | Advantages | Potential Drawbacks | Citations |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 3,5-Dimethylpyridine in CCl₄ | Readily available | Difficult to control, can produce dibromo-compounds | lookchem.com |

| Pyridinium Bromide–Perbromide | 1,4-Dihydropyridines in ethyl acetate | Crystalline, easy to handle, shorter reaction times | Specific to certain substrates | mdpi.com |

Development of New Derivatization Strategies for Diverse Applications

The two primary reactive sites on this compound—the bromomethyl group and the bromo substituents on the ring—offer extensive opportunities for derivatization. jiaolei.group

Nucleophilic Substitution at the Bromomethyl Group: The bromomethyl group is highly susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide array of functional groups, including amines, alcohols, thiols, and azides. This strategy has been used with related compounds like 2,6-bis(bromomethyl)pyridine (B1268884) to synthesize macrocyclic ligands and pyridine-pyrazole derivatives. sigmaaldrich.com Future work could explore reactions with complex nucleophiles to build novel scaffolds for medicinal chemistry or materials science.

Cross-Coupling Reactions at Ring Positions: The bromo substituents on the pyridine ring are ideal handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. mdpi.comnih.gov These reactions enable the formation of C-C, C-N, and C-O bonds, allowing for the synthesis of complex biaryl structures or the introduction of various functional moieties. Research could focus on the regioselectivity of these couplings, exploiting the different electronic environments of the bromine atoms at the 2, 3, and 6 positions.

Sequential Functionalization: A significant area for exploration is the development of orthogonal strategies to selectively functionalize the different bromine atoms. This would allow for the programmed, step-wise construction of highly complex and precisely substituted pyridine derivatives, a key goal in modern synthetic chemistry. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of highly halogenated compounds can present challenges, including managing exothermic reactions and ensuring precise stoichiometric control. Flow chemistry and automated synthesis offer solutions to these problems. nih.gov

Enhanced Safety and Control: Bromination reactions can be highly exothermic. Performing them in a continuous flow reactor allows for superior temperature control, minimizing the risk of runaway reactions and the formation of byproducts. nih.gov

Rapid Reaction Optimization: Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) for derivatization reactions, accelerating the discovery of optimal protocols. chemrxiv.org

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple synthetic steps without intermediate purification. nih.gov A future platform could integrate the synthesis of this compound with its subsequent derivatization, creating a streamlined process for generating a library of analogues.

Application in Supramolecular Chemistry and Materials Science

The high bromine content of this compound makes it an intriguing building block for supramolecular assemblies and advanced materials.

Halogen Bonding: The bromine atoms on the pyridine ring can act as halogen bond donors, interacting with Lewis basic sites on other molecules. This non-covalent interaction can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures like crystals, liquid crystals, or gels.

Materials for Organic Electronics: Pyridine-containing polymers and materials are known for their applications in organic electronics. nih.govrsc.org The electron-withdrawing nature of the bromine atoms in this compound will significantly lower the LUMO energy level of its derivatives. This makes it a promising precursor for n-type semiconductor materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Flame Retardant Materials: Polyhalogenated organic compounds are often used as flame retardants. Future research could investigate the incorporation of this tribromo-pyridine moiety into polymer backbones to create new, advanced flame-retardant materials. mdpi.com

Computational Chemistry-Guided Reaction Discovery and Optimization

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the behavior of molecules like this compound. nih.gov

Predicting Reactivity: DFT calculations can be used to model the electronic structure of the molecule, including mapping the molecular electrostatic potential and calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This information can predict the most likely sites for nucleophilic and electrophilic attack, guiding synthetic strategies.

Mechanism Elucidation: Computational studies can elucidate the mechanisms of complex reactions, such as transition-metal-catalyzed cross-couplings. By modeling the reaction pathway, researchers can understand the factors that control regioselectivity and efficiency, leading to more rational reaction design.

In Silico Design of Derivatives: Before synthesis, the properties of potential derivatives can be modeled computationally. For example, the electronic properties (e.g., band gap, electron affinity) of potential materials for organic electronics could be calculated to identify the most promising candidates for synthesis and testing. nih.gov

Table 2: Calculated Properties of a Related Brominated Pyridine Data for 2,6-bis(bromomethyl)pyridine from a DFT study.

| Property | Calculated Value | Significance | Citation |

|---|---|---|---|

| Dipole Moment | 4.2863 Debye | Indicates high polarity, suggesting potential for strong intermolecular interactions. |

Investigation of Unique Reactivity Profiles Arising from High Bromination and Bromomethyl Groups

The combination of a highly electron-deficient pyridine ring and a reactive benzylic-type bromide creates a unique reactivity profile that warrants further investigation.

Influence on Bromomethyl Reactivity: The three electron-withdrawing bromine atoms on the pyridine ring are expected to significantly influence the reactivity of the bromomethyl group. They likely make the benzylic carbon more electrophilic and could stabilize the transition state of S_N2 reactions. A systematic study comparing its reaction rates against less brominated analogues would quantify this electronic effect.

Reactivity of Ring Bromides: The reactivity of the bromine atoms at positions 2, 3, and 6 towards nucleophilic aromatic substitution (S_NAr) or metal-catalyzed coupling is expected to differ due to their distinct electronic and steric environments. researchgate.net Investigating this differential reactivity is crucial for developing selective functionalization strategies. For example, the bromine at C6 is flanked by the nitrogen atom, which may activate it towards certain reactions.

Unusual Rearrangements or Ring-Opening Reactions: Under specific conditions (e.g., with strong bases or organometallic reagents), highly halogenated heterocycles can undergo unexpected rearrangements or ring-opening reactions. Exploring the reaction space of this compound under forcing conditions could lead to the discovery of novel chemical transformations and the synthesis of unusual molecular architectures.

Q & A

Q. What are the optimal synthetic routes for preparing 2,3,6-Tribromo-5-(bromomethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of precursor pyridine derivatives. For example, substituting chlorine atoms in trichloropyridines using bromine sources (e.g., HBr or PBr₃) under controlled temperatures (50–80°C) can yield brominated products . Reaction optimization requires monitoring stoichiometry (e.g., excess Br₂ may lead to over-bromination) and solvent choice (polar aprotic solvents like DMF enhance reactivity). Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the target compound .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions. Downfield shifts in NMR (~4.5–5.5 ppm) indicate bromomethyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₆H₃Br₄N), with isotopic patterns reflecting bromine’s natural abundance .

- X-ray Crystallography : Resolve crystal structures to validate steric and electronic configurations, as demonstrated for related bromopyridines .

Q. What are the key challenges in purifying this compound, and how are they addressed?

- Methodological Answer : Challenges include separating regioisomers (e.g., 2,4,6-tribromo derivatives) and removing residual brominating agents. Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) for high-resolution separation. Recrystallization in ethanol at low temperatures (−20°C) improves purity by exploiting solubility differences .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?